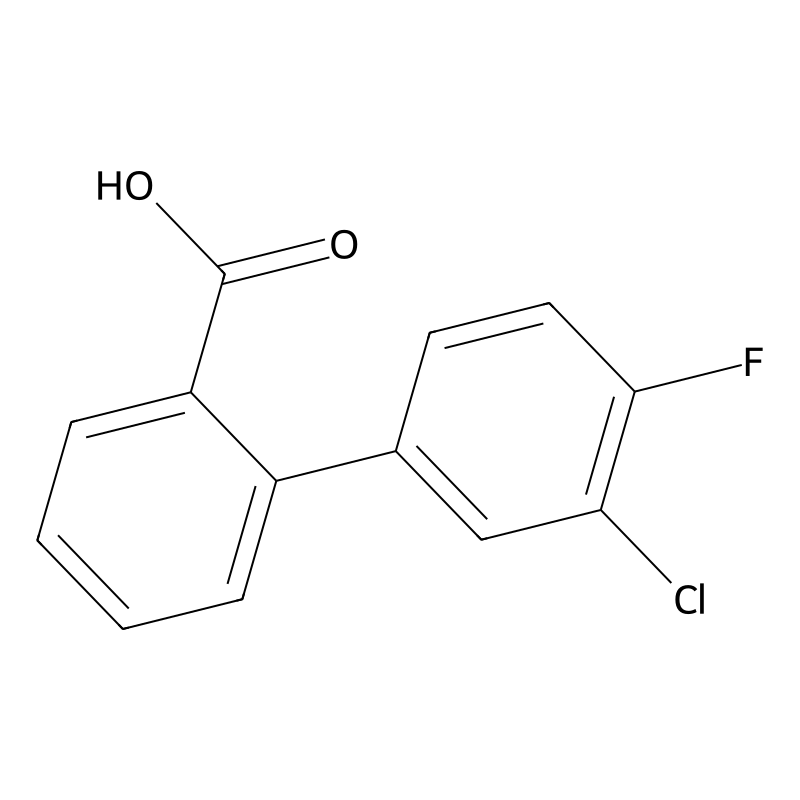

2-(3-Chloro-4-fluorophenyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Chloro-4-fluorophenyl)benzoic acid is an aromatic carboxylic acid characterized by a benzene ring structure with a carboxyl group (–COOH) and a chlorofluorophenyl substituent. The compound features a chlorine atom at the third position and a fluorine atom at the fourth position of the phenyl ring, contributing to its unique electronic properties. The presence of these halogens enhances the molecule's electron-withdrawing characteristics, which can influence its reactivity and interactions in various chemical environments. Aromatic carboxylic acids, including this compound, are typically solid at room temperature, exhibiting high melting points and moderate solubility in organic solvents.

The chemical reactivity of 2-(3-Chloro-4-fluorophenyl)benzoic acid can be attributed to its functional groups. As a carboxylic acid, it can undergo typical reactions associated with this class of compounds:

- Acid-Base Reactions: The carboxylic acid group can donate a proton (H⁺), making it react with bases to form salts.

- Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.

- Nucleophilic Substitution: The chlorofluorophenyl group may participate in nucleophilic substitution reactions, particularly due to the presence of the electron-withdrawing chlorine and fluorine atoms.

Research suggests that while specific reactions involving 2-(3-Chloro-4-fluorophenyl)benzoic acid may not be extensively documented, its potential as an intermediate in synthesizing other compounds is recognized.

The synthesis of 2-(3-Chloro-4-fluorophenyl)benzoic acid can be approached through several methods:

- Direct Halogenation: Starting from benzoic acid or its derivatives, chlorination and fluorination can introduce the halogen substituents at specific positions on the phenyl ring.

- Electrophilic Aromatic Substitution: This method involves using electrophiles to substitute hydrogen atoms on the aromatic ring with chlorine and fluorine atoms sequentially.

- Coupling Reactions: Utilizing coupling agents or catalysts can facilitate the formation of the chlorofluorophenyl substituent on the benzoic acid backbone.

While detailed synthetic pathways for this specific compound may not be widely published, these general methods are commonly used in organic synthesis.

2-(3-Chloro-4-fluorophenyl)benzoic acid may serve as an intermediate in various chemical syntheses, particularly in producing pharmaceuticals or agrochemicals. The unique electronic properties imparted by the chlorine and fluorine substituents may enhance its utility in developing compounds with specific biological activities or improved efficacy.

Several compounds share structural similarities with 2-(3-Chloro-4-fluorophenyl)benzoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)benzoic acid | Contains bromine instead of chlorine | Potentially different reactivity due to bromine's size |

| 2-(3-Chloro-4-methylphenyl)benzoic acid | Contains a methyl group instead of fluorine | Different electronic properties due to alkyl substitution |

| 2-(4-Fluorophenyl)benzoic acid | Lacks chlorine; only has fluorine on the phenyl ring | Simpler structure may lead to different applications |

These compounds highlight how variations in substituents can significantly affect chemical reactivity, biological activity, and potential applications. The unique combination of chlorine and fluorine in 2-(3-Chloro-4-fluorophenyl)benzoic acid distinguishes it from these similar compounds, potentially enhancing its utility in specific synthetic pathways or biological interactions.